N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide
Description
N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a synthetic small molecule featuring a coumarin core (7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl) linked via a propanamide bridge to a substituted pyrrolidine moiety (1-ethylpyrrolidin-2-ylmethyl). Coumarin derivatives are widely studied for their pharmacological properties, including anticoagulant, anti-inflammatory, and antimicrobial activities . The pyrrolidine group introduces stereochemical complexity and may enhance interactions with biological targets, such as enzymes or receptors.
Properties
Molecular Formula |
C21H28N2O4 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide |
InChI |
InChI=1S/C21H28N2O4/c1-4-23-9-5-6-16(23)13-22-20(24)8-7-15-11-17-14(2)10-21(25)27-19(17)12-18(15)26-3/h10-12,16H,4-9,13H2,1-3H3,(H,22,24) |
InChI Key |
AHWKZXHQZLTRJI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)CCC2=CC3=C(C=C2OC)OC(=O)C=C3C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide typically involves multi-step organic reactionsReaction conditions often include the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon as a catalyst.
Scientific Research Applications
N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research may focus on its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrrolidine ring and chromenone moiety may interact with enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-4-yl)propanamide
- Molecular Formula : C₁₉H₁₈N₂O₄
- Molar Mass : 338.36 g/mol
- Key Differences : The pyridin-4-yl group replaces the (1-ethylpyrrolidin-2-yl)methyl substituent.
Methyl (R)-1-N-(2,6-dichloro-4-hydroxybenzyl)-3-isobutoxy-3-oxopropanamide)-2-methylpyrrolidine-2-carboxylate
- Molecular Formula : C₂₃H₃₁Cl₂N₂O₆ (estimated from synthesis steps in )
- Key Differences : A dichloro-4-hydroxybenzyl group replaces the coumarin core, and an isobutoxy ester is present.
- Implications : The dichlorinated aromatic system may confer enhanced electrophilic reactivity, while the ester group could influence metabolic stability compared to the amide linkage in the target compound .
Pyrrolidine-Containing Derivatives ()
- Example: N-{4-[(4-Dimethylamino-benzylidene)amino]-6-...-pyrrolidin-1-yl-butylamide
- Key Differences : These compounds feature triazine or oxazepine cores instead of coumarin.
- Implications : The triazine moiety may enable π-π stacking interactions, whereas the coumarin core in the target compound offers fluorescence properties useful in probing biological systems .
Pharmacokinetic and Physicochemical Comparisons
Table 1: Theoretical Properties of Selected Compounds
*LogP values estimated using fragment-based methods (e.g., Crippen’s method).
†Calculated based on structural analogy to .
Key Observations:
- The target compound’s higher molar mass and LogP compared to the pyridine analog suggest increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
- The dichloro derivative’s higher LogP and chlorine atoms may improve target affinity but raise toxicity concerns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
